methyl 4-methoxy-2-sulfamoylbenzoate
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Overview
Description
Methyl 4-methoxy-2-sulfamoylbenzoate is an organic compound with the molecular formula C9H11NO5S. It is a derivative of benzoic acid, featuring a methoxy group at the 4-position and a sulfamoyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-2-sulfamoylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzoic acid.
Chlorosulfonation: The 4-methoxybenzoic acid is treated with chlorosulfonic acid to introduce the sulfamoyl group at the 2-position.
Esterification: The resulting product is then esterified using methanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-2-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or sodium methoxide.
Major Products
Oxidation: 4-methoxy-2-sulfamoylbenzoic acid.
Reduction: Methyl 4-methoxy-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methoxy-2-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-2-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: Similar structure but with different positioning of the methoxy and sulfamoyl groups.
Methyl 4-iodo-2-sulfamoylbenzoate: Contains an iodine atom instead of a methoxy group.
Methyl 4-sulfamoylbenzoate: Lacks the methoxy group.
Uniqueness
Methyl 4-methoxy-2-sulfamoylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and sulfamoyl groups in specific positions allows for unique interactions and reactivity compared to its analogs.
Properties
CAS No. |
108318-76-9 |
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Molecular Formula |
C9H11NO5S |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
methyl 4-methoxy-2-sulfamoylbenzoate |
InChI |
InChI=1S/C9H11NO5S/c1-14-6-3-4-7(9(11)15-2)8(5-6)16(10,12)13/h3-5H,1-2H3,(H2,10,12,13) |
InChI Key |
UVIZJKBQVSQJLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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